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Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyphenylacetonitrile, a

key chemical intermediate with significant applications in organic synthesis and drug discovery.

This document outlines its chemical and physical properties, safety information, detailed

synthesis protocols, and its role in the generation of pharmacologically active molecules.

Core Chemical and Physical Properties
2-Methoxyphenylacetonitrile, also known as (o-Methoxyphenyl)acetonitrile or 2-

Methoxybenzyl cyanide, is a crystalline solid at room temperature.[1] Its core structure consists

of a benzene ring substituted with a methoxy group and an acetonitrile group at positions 1 and

2, respectively.

Table 1: Chemical and Physical Properties of 2-Methoxyphenylacetonitrile
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Property Value Reference(s)

CAS Number 7035-03-2 [1][2][3]

Molecular Formula C₉H₉NO [1][2][3]

Molecular Weight 147.17 g/mol [1][2][4]

Appearance
White to cream crystals or

powder
[1][5]

Melting Point 65-67 °C [1]

Boiling Point 143 °C at 15 mmHg [1]

Flash Point 129 °C [1]

Solubility
Information not readily

available

SMILES String COc1ccccc1CC#N [1]

InChI Key
DWJKILXTMUGXOU-

UHFFFAOYSA-N
[1]

Safety and Handling Information
2-Methoxyphenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if

inhaled.[6][7] It causes serious eye irritation and may cause respiratory irritation.[1] Appropriate

personal protective equipment (PPE), including eye shields and gloves, should be used when

handling this compound.[1]

Table 2: GHS Hazard and Precautionary Statements
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Classification Code Statement Reference(s)

Hazard Class
Eye Irrit. 2, STOT SE

3
[1]

Signal Word Warning [1]

Hazard Statements H319
Causes serious eye

irritation.
[1]

H335
May cause respiratory

irritation.
[1]

Precautionary

Statements
P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray.

[1][8]

P264

Wash face, hands and

any exposed skin

thoroughly after

handling.

[6][7]

P271

Use only outdoors or

in a well-ventilated

area.

[6][7]

P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[6][7]

P304 + P340 + P312

IF INHALED: Remove

person to fresh air and

keep comfortable for

breathing. Call a

POISON

CENTER/doctor if you

feel unwell.

[1][8]

P305 + P351 + P338 IF IN EYES: Rinse

cautiously with water

[1]
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for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

Experimental Protocols
Synthesis of 2-Methoxyphenylacetonitrile
A common method for the synthesis of 2-Methoxyphenylacetonitrile involves the nucleophilic

substitution of 2-methoxybenzyl chloride with sodium cyanide. The following protocol is

adapted from a similar procedure for the synthesis of p-methoxyphenylacetonitrile.[9]

Experimental Protocol: Synthesis of 2-Methoxyphenylacetonitrile

Materials: 2-methoxybenzyl alcohol, concentrated hydrochloric acid, granular calcium

chloride, sodium cyanide, sodium iodide, and dry acetone.

Step 1: Preparation of 2-Methoxybenzyl Chloride: In a flask equipped with a stirrer, place 1

mole of 2-methoxybenzyl alcohol and 248 ml of concentrated hydrochloric acid. Stir

vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the lower

layer (2-methoxybenzyl chloride), and dry it over 20 g of granular calcium chloride for

approximately 30 minutes. Filter to remove the drying agent.

Step 2: Cyanation: In a three-necked round-bottomed flask fitted with a stirrer and a reflux

condenser, place the dried 2-methoxybenzyl chloride, 1.5 moles of finely powdered sodium

cyanide, 10 g of sodium iodide, and 500 ml of dry acetone. Heat the mixture under reflux

with vigorous stirring for 16-20 hours.

Step 3: Work-up and Purification: Cool the reaction mixture and filter with suction. Wash the

solid residue with 200 ml of acetone. Combine the filtrates and remove the acetone by

distillation. Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions

of hot water. Dry the benzene solution over anhydrous sodium sulfate and remove the

solvent by distillation under reduced pressure. Purify the resulting 2-
Methoxyphenylacetonitrile by vacuum distillation.
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Caption: Synthesis of 2-Methoxyphenylacetonitrile.

Synthesis of 2-(1-cyano-1-(2-
methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-
dione
2-Methoxyphenylacetonitrile serves as a crucial building block in the synthesis of

heterocyclic compounds with potential biological activity.[1][2][9] One such example is its use in

the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione, a

potential antibiotic agent.[2] This synthesis is likely achieved through a Knoevenagel

condensation. The following is a general protocol for the Knoevenagel condensation of an

arylacetonitrile with a carbonyl compound.

Experimental Protocol: Knoevenagel Condensation for Thiazolidinedione Derivative Synthesis

Materials: 2-Methoxyphenylacetonitrile, 3-phenylthiazolidine-2,4,5-trione (or a similar

precursor), a basic catalyst (e.g., piperidine or triethylamine), and a suitable solvent (e.g.,

ethanol or toluene).

Step 1: Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2-
Methoxyphenylacetonitrile and the 3-phenylthiazolidine-2,4,5-trione precursor in the

chosen solvent.

Step 2: Catalysis: Add a catalytic amount of the basic catalyst to the reaction mixture.
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Step 3: Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the

reaction progress by thin-layer chromatography (TLC).

Step 4: Isolation and Purification: Upon completion, cool the reaction mixture. The product

may precipitate out of the solution and can be collected by filtration. If not, the solvent is

removed under reduced pressure, and the crude product is purified by recrystallization or

column chromatography to yield 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-

phenylthiazolidine-4,5-dione.

Reactants

Process Product

2-Methoxyphenylacetonitrile
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3-Phenylthiazolidine-2,4,5-trione

Thiazolidinedione Derivative

Click to download full resolution via product page

Caption: Knoevenagel Condensation Workflow.

Applications in Drug Development
The methoxyphenylacetonitrile scaffold is a recurring motif in a multitude of pharmaceutically

active compounds. The strategic placement of the methoxy and nitrile groups facilitates the

construction of complex molecular architectures, making 2-methoxyphenylacetonitrile and its

isomers crucial starting materials for drug discovery and development.[9]

Precursor to NMDA Receptor Antagonists
2-Methoxyphenylacetonitrile can be utilized in the synthesis of 6,7-benzomorphan

derivatives, which have been identified as antagonists of the NMDA receptor-channel complex.

[2] NMDA receptor antagonists are a class of drugs that inhibit the action of the N-Methyl-D-

aspartate receptor, a key player in synaptic plasticity and memory function.
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NMDA Receptor Signaling Pathway and Antagonism

The NMDA receptor is an ionotropic glutamate receptor that, upon activation by glutamate and

a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron.[10] This

calcium influx is critical for various intracellular signaling pathways.[10] NMDA receptor

antagonists block this activity, thereby modulating neural excitability.
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Glycine NMDA_Antagonist

Blocks Channel
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Channel Opening

Downstream Signaling Cascades
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Caption: NMDA Receptor Antagonist Mechanism.

Conclusion
2-Methoxyphenylacetonitrile (CAS 7035-03-2) is a versatile and valuable chemical

intermediate for the synthesis of complex organic molecules, particularly those with potential
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therapeutic applications. Its utility as a precursor for novel antibiotic candidates and NMDA

receptor antagonists highlights its importance in the field of drug development. The

experimental protocols and pathway diagrams provided in this guide offer a foundational

understanding for researchers and scientists working with this compound. As with all chemical

research, adherence to strict safety protocols is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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